2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide
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Description
The compound is a pyridopyrimidine derivative . Pyridopyrimidines are a class of compounds that have shown therapeutic interest and are used in various drugs . They have been synthesized and evaluated for their potential as anticonvulsant and analgesic agents .
Synthesis Analysis
The synthesis of pyridopyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one . This process is accompanied by the elimination of N,N-dimethylpropionamide and N-methylation .Molecular Structure Analysis
The molecular structure of pyridopyrimidines consists of a pyridine ring fused with a pyrimidine ring . The nitrogen atoms are located at the 1st and 3rd positions of the pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidines include condensation, cyclization, and elimination reactions . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-6-4-8-17(12-15)26-20(29)14-27-21-18(9-5-11-25-21)22(30)28(23(27)31)13-16-7-2-3-10-19(16)24/h2-12H,13-14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKNRUFOZZXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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